molecular formula C16H25NO3S B4460163 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine

Cat. No.: B4460163
M. Wt: 311.4 g/mol
InChI Key: GBRBJKDDCBUYGS-UHFFFAOYSA-N
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Description

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of a piperidine derivative with a sulfonyl chloride, followed by the introduction of the ethoxy-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole
  • 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Uniqueness

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacokinetic profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-10-12(2)13(3)11-16(15)21(18,19)17-9-7-6-8-14(17)4/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRBJKDDCBUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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